Fluvastatin-d6 Methyl Ester
Description
Fluvastatin-d6 Methyl Ester is a deuterated analog of fluvastatin, a synthetic statin used to lower cholesterol. This compound is specifically modified with six deuterium atoms (D6) at the methyl ester group, resulting in the molecular formula C25H22D6FNO4 and a molecular weight of 431.53 g/mol . Its primary application lies in analytical chemistry, where it serves as an internal standard in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to quantify fluvastatin and its metabolites in biological matrices. The deuterium substitution minimizes isotopic interference, enhancing precision in pharmacokinetic studies .
Properties
Molecular Formula |
C₂₅H₂₂D₆FNO₄ |
|---|---|
Molecular Weight |
431.53 |
Synonyms |
(3S,5R,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl-d6)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester; [S*,R*-(E)]-(+/-)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl-d6)_x000B_-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester; (3S,5R,E)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following statin-derived methyl esters and deuterated analogs are structurally or functionally comparable to Fluvastatin-d6 Methyl Ester:
Key Differences and Analytical Utility
- Deuterium Substitution: this compound’s deuterium atoms provide a distinct mass shift (Δ~6 Da) compared to non-deuterated analogs like Fluvastatin t-butyl Ester, enabling accurate quantification in MS without co-elution issues .
- Ester Group Stability : Methyl esters (e.g., Pravastatin Methyl Ester) are more hydrolytically stable than their free acid counterparts, making them suitable for long-term storage in analytical solutions . In contrast, this compound’s deuterated ester group enhances stability in deuterated solvents during NMR analysis .
- Structural Complexity : Rosuvastatin Methyl Ester and Atorvastatin Acetonide Methyl Ester contain heterocyclic cores (pyrimidine-sulfonamide and pyrrole-dioxane, respectively), which complicate their synthesis and impurity profiles compared to this compound’s simpler indole-based structure .
Stability and Regulatory Considerations
- Fluvastatin-related compounds (e.g., Fluvastatin Lactone) are monitored as impurities in pharmacopeial testing. System suitability solutions containing these compounds remain stable for 6 months under refrigeration , whereas deuterated analogs like this compound are typically stored at -20°C to prevent deuterium exchange .
- Non-deuterated esters (e.g., Pravastatin Ethyl Ester) exhibit lower chromatographic resolution in MS due to overlapping isotopic patterns with parent compounds, underscoring the advantage of deuterated standards .
Pharmacokinetic Studies
This compound is critical in quantifying fluvastatin in plasma, with a reported limit of detection (LOD) of 0.1 ng/mL using LC-MS/MS. Its deuterated structure matches the pharmacokinetic behavior of native fluvastatin while avoiding isotopic dilution .
Impurity Profiling
Comparative studies highlight that this compound co-elutes with fluvastatin sodium but is distinguishable via its m/z 431 → 348 transition in MS/MS, unlike Fluvastatin Lactone (m/z 393.45), which requires separate detection methods .
Q & A
Basic: What are the standard synthetic pathways for producing Fluvastatin-d6 Methyl Ester, and how are deuterium atoms incorporated?
This compound is synthesized via transesterification, where the ester group of the parent compound is replaced with a deuterated methyl group. Deuterium incorporation typically occurs during the esterification step using deuterated methanol (CD₃OD) under acidic or basic catalysis. Key parameters include reaction temperature (optimized between 50–70°C), molar ratio of reactants (e.g., 1:6 alcohol-to-oil ratio), and catalyst selection (e.g., KOH or H₂SO₄). Characterization of deuterium enrichment (>99% purity) is confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Basic: Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?
High-performance liquid chromatography (HPLC) with UV detection at 235 nm is standard for quantifying purity, as per USP methods . Gas chromatography-mass spectrometry (GC-MS) is used to verify methyl ester content and isotopic labeling, with retention times and fragmentation patterns compared to non-deuterated analogs. NMR (¹H and ¹³C) confirms deuterium placement, particularly the absence of proton signals in the methyl ester group .
Advanced: How can Taguchi experimental design optimize this compound synthesis parameters?
The Taguchi method employs orthogonal arrays (e.g., L9 matrix) to systematically test variables like catalyst concentration (0.5–1.5 wt%), reaction temperature (40–60°C), and molar ratios. Signal-to-noise (S/N) ratios identify optimal conditions (e.g., 1.5 wt% KOH at 60°C), with ANOVA revealing catalyst concentration as the most influential factor (77.6% contribution). This reduces experimental runs by 90% while maximizing yield (up to 96.7%) .
Advanced: How should researchers resolve contradictions in reported purity levels across studies?
Discrepancies often arise from divergent analytical methods (e.g., HPLC vs. GC-MS) or reaction conditions. To address this:
- Replicate protocols : Ensure identical catalyst batches and reaction times.
- Validate methods : Cross-check purity using multiple techniques (e.g., HPLC with NMR).
- Statistical analysis : Apply ANOVA to isolate variables (e.g., temperature fluctuations) contributing to variability .
Advanced: What stability challenges arise in storing this compound, and how are they mitigated?
Deuterated compounds may exhibit hygroscopicity or isotopic exchange. Stability studies recommend:
- Storage : Tightly sealed containers under inert gas (N₂/Ar) at –20°C.
- Solvent compatibility : Avoid protic solvents (e.g., H₂O, MeOH) to prevent deuterium loss.
- Periodic analysis : Monitor degradation via HPLC every 6 months .
Advanced: How can PICO/FINER frameworks guide research design for this compound metabolic studies?
- PICO : Define Population (e.g., in vitro hepatocyte models), Intervention (dose-response of Fluvastatin-d6), Comparison (non-deuterated Fluvastatin), and Outcome (CYP3A4 metabolism rates).
- FINER : Ensure studies are Feasible (using LC-MS/MS for trace detection), Novel (comparing isotope effects on bioavailability), and Relevant (addressing deuterated drug pharmacokinetics) .
Advanced: Why might GC-MS and HPLC yield conflicting purity data, and how is this resolved?
GC-MS may overestimate purity due to co-eluting non-UV-active impurities, while HPLC detects UV-active degradants. Resolution involves:
- Method harmonization : Use identical internal standards (e.g., Fluvastatin-d6 internal standard).
- Combined analysis : Cross-validate results with NMR for structural confirmation .
Advanced: What isotopic effects does deuterium introduce in this compound’s pharmacokinetic profile?
Deuterium can alter metabolic rates via the kinetic isotope effect (KIE), slowing CYP450-mediated oxidation. In vitro assays (e.g., human liver microsomes) quantify this by comparing t½ of Fluvastatin-d6 vs. non-deuterated forms. KIE > 2 indicates significant metabolic deceleration, impacting dosing regimens .
Advanced: How are in vitro models validated for studying this compound’s mechanism of action?
- Cell lines : Use HepG2 or primary hepatocytes with confirmed HMG-CoA reductase activity.
- Dose normalization : Adjust concentrations based on deuterium’s molecular weight (e.g., 1.5-fold increase for d6 analogs).
- Controls : Include non-deuterated Fluvastatin and deuterium-free solvents to isolate isotope effects .
Advanced: What reproducibility challenges occur in scaling up this compound synthesis?
Key issues include:
- Catalyst batch variability : Standardize KOH source and purity.
- Temperature gradients : Use jacketed reactors for uniform heating.
- Deuterium loss : Optimize reaction atmosphere (e.g., anhydrous conditions under N₂).
Document parameters using the Materials Design Reporting (MDR) framework to enhance cross-lab replicability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
